methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple stepsThe final step involves the cyclization to form the tetrahydro-4H-cyclohepta[b]thiophene ring and esterification to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation reagents like acetic anhydride or acetyl chloride are commonly used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can lead to partially or fully reduced triazole derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Industry: Potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, through its unique structural features. The triazole and benzothiazole rings may play a key role in binding to these targets, while the sulfanyl and acetyl groups may modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
- Methyl 6-methyl-2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate .
Uniqueness
Methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a novel hybrid structure that combines the pharmacophoric features of triazoles and benzothiazoles with a tetrahydro-cycloheptathiophene moiety. This unique combination suggests potential biological activities that merit investigation.
Synthesis and Characterization
The synthesis of this compound involves the strategic coupling of various heterocyclic precursors. The synthesis pathway typically includes:
- Formation of the [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Acetylation to yield the final compound.
Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of compounds featuring triazole and benzothiazole moieties. Studies have shown that derivatives of these compounds exhibit notable antibacterial and antifungal activities:
- Antibacterial Activity : The synthesized compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, in vitro studies indicated a minimum inhibitory concentration (MIC) of 1 μg/mL against Staphylococcus aureus and 2 μg/mL against Escherichia coli .
- Antifungal Activity : The compound also showed moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, although specific MIC values were not uniformly reported across studies .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of compounds containing the triazolo-benzothiazole framework. In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer cell lines:
- Cell Line Studies : The compound exhibited cytotoxic effects in human breast (MDA-MB-231) and gastric (NUGC-3) cancer cell lines with IC50 values ranging from 5 to 15 μM .
The mechanism through which this compound exerts its biological effects is believed to involve interference with cellular signaling pathways:
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Some studies suggest that compounds similar to our target may act as PARP inhibitors, which are crucial in DNA repair mechanisms .
- Reactive Oxygen Species (ROS) Scavenging : The presence of sulfur-containing groups may enhance antioxidant properties, contributing to reduced oxidative stress in cells .
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Ghosh et al. (2022) reported a series of triazole derivatives that displayed significant antibacterial activity against multidrug-resistant strains. Their findings support the hypothesis that incorporating a benzothiazole moiety enhances antimicrobial efficacy .
- Fayad et al. (2019) identified novel anticancer agents through screening libraries for compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
Properties
Molecular Formula |
C21H20N4O3S3 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl 2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N4O3S3/c1-28-19(27)17-12-7-3-2-4-9-14(12)30-18(17)22-16(26)11-29-20-23-24-21-25(20)13-8-5-6-10-15(13)31-21/h5-6,8,10H,2-4,7,9,11H2,1H3,(H,22,26) |
InChI Key |
NKYKSNZCGQKPRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Origin of Product |
United States |
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